molecular formula C27H28N2O6 B2841388 3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-11-6

3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2841388
CAS RN: 922031-11-6
M. Wt: 476.529
InChI Key: WIGRVNWSUISWCI-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds . The presence of the dibenzo[b,f][1,4]oxazepin-2-yl group suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the types of atoms it contains .

Scientific Research Applications

Antibacterial and Anticancer Applications

Novel benzoxepine-1,2,3-triazole hybrids have been synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy. These compounds showed promising antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. Additionally, they exhibited cytotoxicity against lung and colon cancer cell lines, suggesting their use as anticancer agents (Naveen Kuntala et al., 2015).

Synthesis and Chemical Properties

Research on benzodiazepinooxazoles and their derivatives highlights various reactions and rearrangements, offering insights into the chemical properties and potential applications of these compounds in developing new pharmaceuticals (A. Terada et al., 1973).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their anti-influenza A virus activity. Among these, several compounds showed significant antiviral activities against the H5N1 subtype, pointing to their potential as antiavian influenza virus agents (A. Hebishy et al., 2020).

Antimicrobial Studies

Studies on novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have shown excellent broad-spectrum antimicrobial activity against both bacterial and fungal strains. These findings suggest the compounds' usefulness in developing new antimicrobial agents (Vikas Padalkar et al., 2014).

Chemical Synthesis Techniques

Research into the synthesis of 2-Aryl[1,2,4]triazolo[5,1-b]benzoxazoles via oxidative cyclization of N-(Benzoxazol-2-yl)benzamidines demonstrates innovative chemical synthesis techniques that could be applied to a wide range of compounds for various scientific and pharmaceutical applications (T. Sambaiah et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Benzamides and oxazepines are found in a variety of biologically active compounds, so this compound could potentially have a range of biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s hard to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its structure, studying its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

3,4,5-triethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-5-32-23-13-17(14-24(33-6-2)25(23)34-7-3)26(30)28-18-9-11-21-19(15-18)27(31)29-20-12-16(4)8-10-22(20)35-21/h8-15H,5-7H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGRVNWSUISWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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